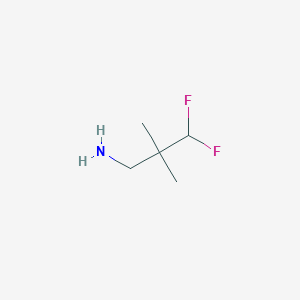![molecular formula C7H5Cl2N3 B1457791 4-Chloropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1820642-26-9](/img/structure/B1457791.png)
4-Chloropyrido[3,4-d]pyrimidine hydrochloride
Vue d'ensemble
Description
4-Chloropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H5Cl2N3 . It is used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .
Synthesis Analysis
The synthesis of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride involves several steps. One method involves the reaction of 2-chloro-5-aminopyridine-4-carboxamide with CS2 in the presence of DBU .Molecular Structure Analysis
The molecular structure of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride consists of a pyridine ring fused with a pyrimidine ring, with a chlorine atom attached to the fourth carbon of the pyridine ring .Chemical Reactions Analysis
4-Chloropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions. For instance, it can be used as a reactant in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis
4-Chloropyrido[3,4-d]pyrimidine hydrochloride has a molecular weight of 165.58 g/mol . It has a topological polar surface area of 38.7 Ų and a complexity of 142 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-Chloropyrido[3,4-d]pyrimidine derivatives are synthesized for their potential use in creating biologically active compounds. For example, derivatives have been synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, showing selective activities against certain cancer cell lines (Linyi Wei & S. Malhotra, 2012). Another study focused on the crystal structure of a related compound to understand its potential for interacting with DNA, indicating a groove mode of binding (Huaihong Zhang et al., 2013).
Antimicrobial and Anticancer Applications
Several studies highlight the antimicrobial and anticancer potential of pyrido[3,4-d]pyrimidine derivatives. Synthesis routes have been explored to enhance these activities by creating novel derivatives (B. C. Merja et al., 2004; Sraa Abu-Melha, 2014). The specific modifications on the pyrido[3,4-d]pyrimidine scaffold have been found to exhibit promising results against various bacterial and cancer cell lines.
Chemical Reactivity and Applications
The chemical reactivity of pyrido[3,4-d]pyrimidine derivatives allows for the exploration of new synthetic routes and the development of compounds with potential biomedical applications. Studies have demonstrated efficient synthesis methods and the potential for these compounds to serve as intermediates for further chemical reactions, opening up new avenues for pharmaceutical development (A. Tikad et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVRZLCXLNIFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[3,4-d]pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




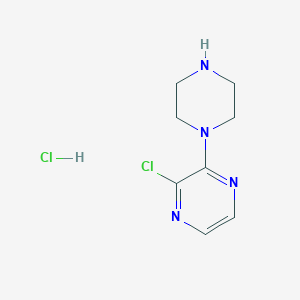
![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)
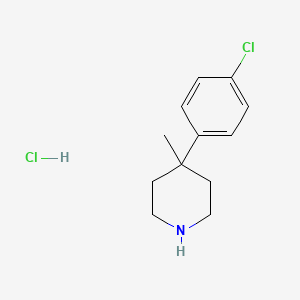
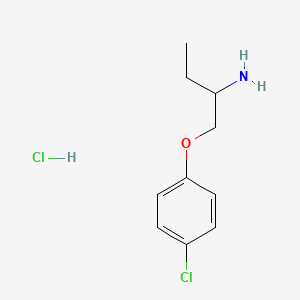
![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)
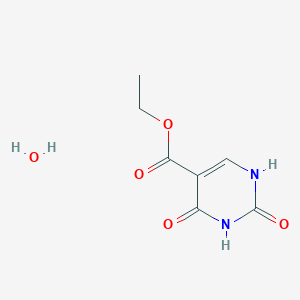

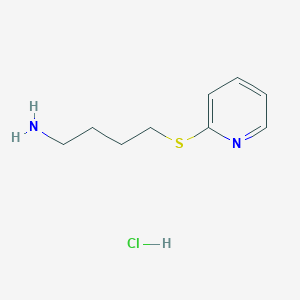
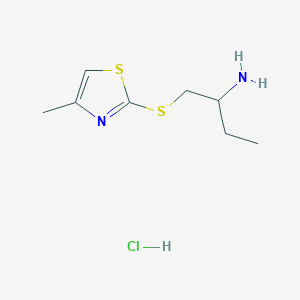

![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)
